Ammonium tetrathiomolybdate

Catalog No.
S545400
CAS No.
15060-55-6
M.F
H10MoN2S4
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium tetrathiomolybdate

CAS Number

15060-55-6

Product Name

Ammonium tetrathiomolybdate

IUPAC Name

diazanium;bis(sulfanylidene)molybdenum;sulfanide

Molecular Formula

H10MoN2S4

Molecular Weight

262.3 g/mol

InChI

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;;

InChI Key

ZKKLPDLKUGTPME-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S

solubility

Soluble in DMSO

Synonyms

ammonium tetrathiomolybdate, ATN-224, tetrathiomolybdate, tetrathiomolybdate bis-choline salt, tetrathiomolybdate, dipotassium salt, tetrathiomolybdate, disodium salt, thiomolybdate, TTM cpd

Canonical SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S

The exact mass of the compound Ammonium tetrathiomolybdate is 261.8624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium tetrathiomolybdate (ATM), CAS 15060-55-6, is a water-soluble, sulfur-rich molybdenum compound widely procured as a high-purity, single-source precursor for synthesizing molybdenum disulfide (MoS₂) and other molybdenum sulfide materials. [REFS-1, REFS-2] Its primary value proposition lies in its ability to form MoS₂ at lower temperatures compared to multi-source methods, such as the reductive sulfidation of molybdenum oxides, which is critical for applications in catalysis, materials science, and thin-film electronics. [REFS-1, REFS-3] The molecular-level mixing of molybdenum and sulfur in ATM facilitates the formation of stoichiometric and highly active catalytic phases, a key differentiator from physical mixtures of precursors. [1]

Substituting ammonium tetrathiomolybdate (ATM) with seemingly simpler precursors, such as a physical mixture of molybdenum (VI) oxide (MoO₃) and elemental sulfur, or other salts like ammonium heptamolybdate, is a frequent cause of process failure and poor material performance. [1] Two-source methods fail to provide the molecular-level homogeneity of ATM, leading to incomplete sulfurization, residual oxide phases in the final MoS₂ product, and requiring significantly higher processing temperatures. [REFS-1, REFS-2] Furthermore, the high water solubility of ATM is critical for solution-based synthesis routes like hydrothermal processing and electrodeposition, a property not shared by insoluble alternatives like MoO₃, making direct substitution in these workflows impossible. [3]

Lower Thermal Budget: Achieves MoS₂ Formation at Temperatures ~400 °C

Thermogravimetric analysis (TGA) demonstrates that ammonium tetrathiomolybdate (ATM) converts to the final MoS₂ phase at significantly lower temperatures than conventional multi-source precursors. The decomposition pathway initiates with the formation of an amorphous MoS₃ intermediate between 150-330 °C, which subsequently converts to poorly crystalline MoS₂ in the range of 380-500 °C. [REFS-1, REFS-2] In contrast, the synthesis of MoS₂ from molybdenum oxides like MoO₃ requires much higher temperatures, often in excess of 700-800 °C, to achieve complete sulfurization and crystallization. [3]

Evidence DimensionTemperature for MoS₂ Formation
Target Compound DataComplete conversion to MoS₂ occurs at approximately 400-500 °C. [REFS-1, REFS-2]
Comparator Or BaselineMolybdenum (VI) Oxide (MoO₃) + Sulfur (common two-source method): Requires temperatures of 700-800 °C for comparable MoS₂ synthesis via CVD. [<a href="https://pubs.acs.org/doi/10.1021/acs.jpcc.8b11298" target="_blank">3</a>]
Quantified DifferenceEnables MoS₂ synthesis at a temperature at least 300 °C lower than the MoO₃ precursor route.
ConditionsThermal decomposition under inert atmosphere (e.g., Argon or Nitrogen).

A lower synthesis temperature reduces energy costs, improves process safety, and enables the deposition of MoS₂ onto temperature-sensitive substrates like polymers or certain electronic components.

Superior Aqueous Solubility for Solution-Based Processing and Electrodeposition

Ammonium tetrathiomolybdate is highly soluble in water, enabling its use in a wide range of solution-based synthesis techniques, including hydrothermal methods and, critically, aqueous electrodeposition. [REFS-1, REFS-2] This contrasts sharply with common molybdenum precursors like MoO₃, which is effectively insoluble in water, and even other tetrathiomolybdate salts which may have lower solubility or introduce undesirable counter-ions. The use of ATM in aqueous electrolytes allows for the direct, room-temperature electrodeposition of molybdenum sulfide films onto conductive substrates, a process not feasible with insoluble oxide precursors. [2]

Evidence DimensionAqueous Solubility & Processability
Target Compound DataHighly soluble in water, enabling concentrations of 50-200 mM for processing. [<a href="https://www.researchgate.net/post/Problem_with_ammonium_tetrathiomolybdate_solubility_in_water" target="_blank">3</a>] Routinely used as the precursor in aqueous electrodeposition solutions. [<a href="https://www.mdpi.com/2079-4991/11/9/2351" target="_blank">2</a>]
Comparator Or BaselineMolybdenum (VI) Oxide (MoO₃): Insoluble in water. Sodium Molybdate (Na₂MoO₄): Soluble, but introduces sodium ions and requires a separate sulfur source, complicating stoichiometry control. [<a href="https://www.mdpi.com/2310-2861/9/5/369" target="_blank">4</a>]
Quantified DifferenceQualitatively enables aqueous electrodeposition and other solution-based methods that are impossible with insoluble precursors like MoO₃.
ConditionsAqueous solutions at room temperature and various pH levels for synthesis.

High water solubility is essential for low-cost, scalable, and environmentally benign manufacturing processes like electrodeposition and chemical bath deposition for thin films and coatings.

Enables Higher Catalytic Activity in Hydrodesulfurization (HDS)

MoS₂ catalysts derived from the thermal decomposition of ammonium tetrathiomolybdate consistently exhibit higher catalytic activity for hydrodesulfurization (HDS) reactions compared to catalysts prepared by traditional methods, such as the reductive sulfidation of molybdenum oxides. [1] The single-source nature of ATM promotes the formation of poorly crystalline or amorphous MoS₂ with a higher density of catalytically active edge sites. [1] This structural difference is a key factor in its enhanced performance for removing sulfur from petrochemical feedstocks, a critical industrial process.

Evidence DimensionCatalytic Activity (HDS)
Target Compound DataProduces MoS₂ with "considerably higher catalytic activity toward hydrogenation reactions" due to the formation of a disordered, high-surface-area phase. [<a href="https://pubs.acs.org/doi/10.1021/cm000788i" target="_blank">1</a>]
Comparator Or BaselineMoS₂ prepared by conventional methods, such as the reductive sulfidation of oxides (e.g., MoO₃). [<a href="https://pubs.acs.org/doi/10.1021/cm000788i" target="_blank">1</a>]
Quantified DifferenceQualitatively described as "considerably higher activity." Quantitative differences depend on specific reaction conditions but are directly linked to the precursor choice.
ConditionsHydrodesulfurization (HDS) and hydrogenation reactions typical in petrochemical refining.

For buyers in the catalysis sector, choosing ATM as the precursor directly translates to a more active and efficient final catalyst, improving throughput and product quality in refining processes.

Precursor for High-Activity Hydrodesulfurization (HDS) Catalysts

Due to its ability to decompose into a highly active, poorly crystalline form of MoS₂, ammonium tetrathiomolybdate is the precursor of choice for manufacturing unsupported or supported catalysts for the petrochemical industry. [1] Its use leads to catalysts with a higher concentration of active edge sites, directly enhancing the efficiency of sulfur removal from fuels. [REFS-1, REFS-2]

Low-Temperature Deposition of MoS₂ Thin Films on Polymer Substrates

The decomposition of ATM to MoS₂ at temperatures around 400 °C makes it uniquely suitable for fabricating MoS₂-based flexible electronics and sensors. [2] This thermal budget is compatible with various high-performance polymer substrates that would be damaged by the higher temperatures required for oxide-based precursors.

Aqueous Electrodeposition of MoS₂ Films for Catalysis and Electronics

Leveraging its high water solubility, ATM is the standard precursor for the scalable, low-cost electrodeposition of MoS₂ thin films. [3] This method is used to create films for applications such as hydrogen evolution reaction (HER) electrocatalysts and semiconductor layers in 2D material heterostructures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

263.878087 g/mol

Monoisotopic Mass

263.878087 g/mol

Heavy Atom Count

7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4V6I63LW1E

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tiomolibdate Diammonium is an ammonium salt with potential antiangiogenic and antitumor activities. Tetrathiomolybdate has been found to deplete systemic copper reserves through an unknown mechanism. This agent has been shown to inhibit the activities of cuproenzymes, including superoxide dismutase 1 (SOD1) and cytochrome c oxidase (COX), which may contribute to its antiangiogenic and antitumor effects.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Ammonium_tetrathiomolybdate

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
1: Chisholm CL, Wang H, Wong AH, Vazquez-Ortiz G, Chen W, Xu X, Deng CX. Ammonium tetrathiomolybdate treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin. Oncotarget. 2016 Oct 31. doi: 10.18632/oncotarget.12992. [Epub ahead of print] PubMed PMID: 27806319.
2: Xu S, Yang CT, Meng FH, Pacheco A, Chen L, Xian M. Ammonium tetrathiomolybdate as a water-soluble and slow-release hydrogen sulfide donor. Bioorg Med Chem Lett. 2016 Mar 15;26(6):1585-8. doi: 10.1016/j.bmcl.2016.02.005. PubMed PMID: 26898812; PubMed Central PMCID: PMC4775341.
3: Chan CM, Langlois DK, Buchweitz JP, Lehner AF, Olivier NB, Herdt TH, Bailie MB, Schall WD. Pharmacologic evaluation of ammonium tetrathiomolybdate after intravenous and oral administration to healthy dogs. Am J Vet Res. 2015 May;76(5):445-53. doi: 10.2460/ajvr.76.5.445. PubMed PMID: 25909377.
4: Chatterjee S, Sengupta K, Dey S, Dey A. Ammonium tetrathiomolybdate: a versatile catalyst for hydrogen evolution reaction from water under ambient and hostile conditions. Inorg Chem. 2013 Dec 16;52(24):14168-77. doi: 10.1021/ic402056k. PubMed PMID: 24261567.
5: Tokuda E, Ono S, Ishige K, Watanabe S, Okawa E, Ito Y, Suzuki T. Ammonium tetrathiomolybdate delays onset, prolongs survival, and slows progression of disease in a mouse model for amyotrophic lateral sclerosis. Exp Neurol. 2008 Sep;213(1):122-8. doi: 10.1016/j.expneurol.2008.05.011. PubMed PMID: 18617166.
6: Carpenter A, Rassam A, Jennings MH, Robinson-Jackson S, Alexander JS, Erkuran-Yilmaz C. Effects of ammonium tetrathiomolybdate, an oncolytic/angiolytic drug on the viability and proliferation of endothelial and tumor cells. Inflamm Res. 2007 Dec;56(12):515-9. doi: 10.1007/s00011-007-7025-2. PubMed PMID: 18210236.
7: Brewer GJ, Askari F, Lorincz MT, Carlson M, Schilsky M, Kluin KJ, Hedera P, Moretti P, Fink JK, Tankanow R, Dick RB, Sitterly J. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease. Arch Neurol. 2006 Apr;63(4):521-7. PubMed PMID: 16606763.
8: Park KH, Park YD, Lee JR, Hahn HS, Lee SJ, Bae CD, Yang JM, Kim DE, Hahn MJ. Inhibition kinetics of mushroom tyrosinase by copper-chelating ammonium tetrathiomolybdate. Biochim Biophys Acta. 2005 Oct 30;1726(1):115-20. PubMed PMID: 16039066.
9: Haywood S, Dincer Z, Jasani B, Loughran MJ. Molybdenum-associated pituitary endocrinopathy in sheep treated with ammonium tetrathiomolybdate. J Comp Pathol. 2004 Jan;130(1):21-31. PubMed PMID: 14693121.
10: Kendall NR, Marsters P, Scaramuzzi RJ, Campbell BK. Expression of lysyl oxidase and effect of copper chloride and ammonium tetrathiomolybdate on bovine ovarian follicle granulosa cells cultured in serum-free media. Reproduction. 2003 May;125(5):657-65. PubMed PMID: 12713428.
11: Brewer GJ, Hedera P, Kluin KJ, Carlson M, Askari F, Dick RB, Sitterly J, Fink JK. Treatment of Wilson disease with ammonium tetrathiomolybdate: III. Initial therapy in a total of 55 neurologically affected patients and follow-up with zinc therapy. Arch Neurol. 2003 Mar;60(3):379-85. PubMed PMID: 12633149.
12: Haywood S, Dincer Z, Holding J, Parry NM. Metal (molybdenum, copper) accumulation and retention in brain, pituitary and other organs of ammonium tetrathiomolybdate-treated sheep. Br J Nutr. 1998 Apr;79(4):329-31. PubMed PMID: 9624223.
13: Karunajeewa H, Wall A, Metz J, Grigg A. Cytopenias secondary to copper depletion complicating ammonium tetrathiomolybdate therapy for Wilson's disease. Aust N Z J Med. 1998 Apr;28(2):215-6. PubMed PMID: 9612534.
14: Ayiannidis A, Giroussi S, Voulgaropoulos A. Aspects of protein bound copper in sheep plasma and its release in vitro especially after treatment with ammonium tetrathiomolybdate. J Trace Elem Med Biol. 1996 Dec;10(4):245-50. PubMed PMID: 9021676.
15: Brewer GJ, Johnson V, Dick RD, Kluin KJ, Fink JK, Brunberg JA. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy. Arch Neurol. 1996 Oct;53(10):1017-25. PubMed PMID: 8859064.
16: Botha CJ, Swan GE, Minnaar PP. Pharmacokinetics of ammonium tetrathiomolybdate following intravenous administration in sheep. J S Afr Vet Assoc. 1995 Mar;66(1):6-10. PubMed PMID: 7629788.
17: Brewer GJ, Dick RD, Johnson V, Wang Y, Yuzbasiyan-Gurkan V, Kluin K, Fink JK, Aisen A. Treatment of Wilson's disease with ammonium tetrathiomolybdate. I. Initial therapy in 17 neurologically affected patients. Arch Neurol. 1994 Jun;51(6):545-54. PubMed PMID: 8198464.
18: Kincaid RL, White CL. The effects of ammonium tetrathiomolybdate intake on tissue copper and molybdenum in pregnant ewes and lambs. J Anim Sci. 1988 Dec;66(12):3252-8. PubMed PMID: 3230085.
19: Humphries WR, Morrice PC, Bremner I. A convenient method for the treatment of chronic copper poisoning in sheep using subcutaneous ammonium tetrathiomolybdate. Vet Rec. 1988 Jul 9;123(2):51-3. PubMed PMID: 3413942.
20: Humphries WR, Mills CF, Greig A, Roberts L, Inglis D, Halliday GJ. Use of ammonium tetrathiomolybdate in the treatment of copper poisoning in sheep. Vet Rec. 1986 Dec 13;119(24):596-8. PubMed PMID: 3811176.

Explore Compound Types